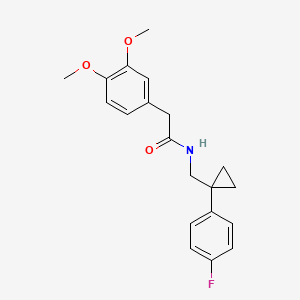
2-(3,4-dimethoxyphenyl)-N-((1-(4-fluorophenyl)cyclopropyl)methyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3,4-dimethoxyphenyl)-N-((1-(4-fluorophenyl)cyclopropyl)methyl)acetamide is a useful research compound. Its molecular formula is C20H22FNO3 and its molecular weight is 343.398. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
2-(3,4-Dimethoxyphenyl)-N-((1-(4-fluorophenyl)cyclopropyl)methyl)acetamide is a compound of interest due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that includes:
- A dimethoxyphenyl group
- A cyclopropyl moiety substituted with a fluorophenyl group
- An acetamide functional group
This unique arrangement suggests potential interactions with various biological targets, particularly in the central nervous system and inflammatory pathways.
Pharmacological Effects
Research indicates that compounds similar to this compound exhibit a range of biological activities:
-
Anti-inflammatory Activity :
- A related study demonstrated that compounds with similar structures showed significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6, suggesting anti-inflammatory properties .
- In vitro assays indicated that certain derivatives achieved up to 85% inhibition at concentrations comparable to standard anti-inflammatory drugs .
- Antinociceptive Effects :
- Anticancer Activity :
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Receptor Binding : Similar compounds have shown affinity for sigma receptors, which are implicated in various neurological processes and pain modulation .
- Cytokine Inhibition : The ability to inhibit cytokine production suggests that this compound may affect signaling pathways involved in inflammation and immune response.
Table 1: Summary of Biological Activities
Applications De Recherche Scientifique
Medicinal Chemistry
Anticancer Activity
Research has indicated that compounds structurally similar to 2-(3,4-dimethoxyphenyl)-N-((1-(4-fluorophenyl)cyclopropyl)methyl)acetamide exhibit significant anticancer properties. The modulation of specific molecular targets involved in cancer pathways has been a focal point in recent studies. For instance, derivatives with similar structures have been synthesized and tested for their ability to inhibit tumor growth by targeting pathways associated with cell proliferation and apoptosis .
Neuroprotective Effects
The compound's potential neuroprotective effects are also noteworthy. Similar compounds have been shown to act as antagonists at NMDA receptors, which play a crucial role in excitotoxicity linked to neurodegenerative diseases. By modulating glutamate signaling, these compounds may offer protective benefits against conditions such as Alzheimer's disease and Huntington's disease .
Case Study 1: Anticancer Research
A study focused on synthesizing derivatives of similar structures demonstrated that modifications at specific positions led to enhanced potency against various cancer cell lines. The results indicated that compounds with a cyclopropyl group showed improved interaction with cellular targets compared to their non-cyclopropyl counterparts .
Case Study 2: Neuroprotection
In another investigation, the neuroprotective effects of related compounds were assessed in animal models of neurodegenerative diseases. The results showed that these compounds could reduce neuronal damage by inhibiting NMDA receptor-mediated excitotoxicity, highlighting their potential for treating neurological disorders .
Propriétés
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-[[1-(4-fluorophenyl)cyclopropyl]methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FNO3/c1-24-17-8-3-14(11-18(17)25-2)12-19(23)22-13-20(9-10-20)15-4-6-16(21)7-5-15/h3-8,11H,9-10,12-13H2,1-2H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULTUFYMIGWTIFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)NCC2(CC2)C3=CC=C(C=C3)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













